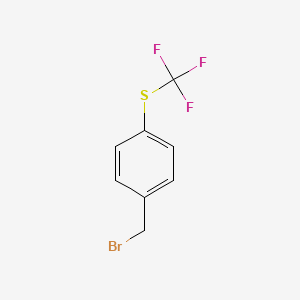

4-(Trifluoromethylthio)benzyl bromide

描述

Overview of the Strategic Importance of Fluorinated Organic Compounds in Scientific Research

The introduction of fluorine into organic molecules is a powerful strategy in modern chemical and life sciences. youtube.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart profound effects on the physical, chemical, and biological properties of a compound. mdpi.comnih.gov Consequently, fluorinated organic compounds have become indispensable in a wide array of applications, from pharmaceuticals and agrochemicals to advanced materials. nih.govresearchgate.net

In the pharmaceutical industry, approximately 20% of all marketed drugs contain fluorine, a testament to its beneficial impact on drug design. nih.gov Fluorination can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging its therapeutic effect. nih.govresearchgate.net Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. mdpi.comnih.gov The electronic effects of fluorine can also modulate the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's interaction with its biological target. researchgate.net The growing number of fluorinated drugs approved by the FDA underscores the continued importance of this strategy in developing new and more effective medicines. nih.gov

Beyond medicine, fluorinated compounds are integral to the development of high-performance polymers, liquid crystals, and other advanced materials due to their enhanced thermal stability and unique chemical resistance. researchgate.net

| Property | Effect of Fluorination | Consequence in Research and Development |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond. nih.gov | Longer-lasting therapeutic effects of drugs. |

| Lipophilicity | Generally increased. mdpi.com | Improved absorption and distribution of bioactive molecules. youtube.com |

| Binding Affinity | Can be enhanced through specific interactions. researchgate.net | Increased potency and selectivity of drug candidates. youtube.com |

| Acidity/Basicity (pKa) | Modulated by the strong electron-withdrawing effect. researchgate.net | Optimization of drug-receptor interactions. |

Significance of the Trifluoromethylthio (–SCF3) Moiety in Chemical Design and Biological Activity

Among the various fluorine-containing functional groups, the trifluoromethylthio (–SCF3) group has garnered significant attention in recent years for its distinctive properties that are highly advantageous in the design of new bioactive molecules. researchgate.net This moiety is recognized for being one of the most lipophilic functional groups, a characteristic that can substantially improve a molecule's ability to permeate cell membranes. researchgate.netresearchgate.net This enhanced permeability can lead to improved pharmacokinetic profiles for drug candidates. researchgate.net

The –SCF3 group also exerts a strong electron-withdrawing effect, which can increase the metabolic stability of a compound by making it less susceptible to oxidative metabolism. researchgate.net This dual impact on lipophilicity and metabolic stability makes the trifluoromethylthio group a valuable tool for medicinal chemists seeking to optimize the properties of drug leads. researchgate.net Its incorporation into molecular structures is a key strategy in the development of new pharmaceuticals and agrochemicals. researchgate.netenamine.net

| Property | Description | Impact on Molecular Design |

|---|---|---|

| Lipophilicity | Possesses a high Hansch hydrophobicity parameter (π = 1.44). researchgate.net | Enhances cell membrane permeability and bioavailability. researchgate.netenamine.net |

| Electronic Effect | Strongly electron-withdrawing. researchgate.net | Increases metabolic stability by preventing in vivo oxidation. researchgate.net |

| Steric Profile | Offers a unique spatial arrangement compared to other groups. | Can influence binding to biological targets. |

Utility of Benzyl (B1604629) Bromide Frameworks as Reactive Intermediates in Organic Synthesis

The benzyl bromide framework is a cornerstone of organic synthesis, valued for its versatility as a reactive intermediate. fiveable.me Its utility stems from the bromine atom attached to a benzylic carbon, which makes it an excellent leaving group in nucleophilic substitution reactions. fiveable.meinnospk.com This reactivity allows for the facile introduction of the benzyl group onto a wide range of molecules, a common strategy for protecting alcohols and carboxylic acids during multi-step syntheses. wikipedia.orgcommonorganicchemistry.com

The stability of the resulting benzyl carbocation, which is stabilized by resonance with the aromatic ring, makes benzyl bromide a highly reactive electrophile. fiveable.me This inherent reactivity is harnessed in numerous synthetic transformations, including the formation of ethers, esters, and carbon-carbon bonds. fiveable.menjchm.com Benzyl bromide is a widely used reagent for installing benzyl groups in various organic compounds. njchm.com

| Reaction Type | Role of Benzyl Bromide | Example Application |

|---|---|---|

| Nucleophilic Substitution | Electrophilic substrate for nucleophiles. fiveable.me | Protection of alcohols as benzyl ethers. commonorganicchemistry.com |

| Alkylation | Alkylating agent for various functional groups. fiveable.me | N-benzylation of amines. commonorganicchemistry.com |

| Wittig Reaction | Precursor to phosphorus ylides. fiveable.me | Synthesis of alkenes from carbonyl compounds. fiveable.me |

Current State of Research on 4-(Trifluoromethylthio)benzyl Bromide and its Derivatives

This compound is a specialized chemical building block that is commercially available for research purposes. scbt.comfishersci.ca Its structure is designed to leverage the combined benefits of the trifluoromethylthio group and the reactive benzyl bromide framework. Research involving this compound and its derivatives primarily focuses on its use as a precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical development.

The presence of the –SCF3 group at the para-position of the benzene (B151609) ring influences the electronic properties of the molecule, which can in turn affect the reactivity of the benzylic bromide. This substituent makes the benzyl group a valuable component for creating new compounds with potentially enhanced biological activity, improved metabolic stability, and better membrane permeability.

While extensive studies on this compound itself are not widely published, research on analogous compounds provides insight into its potential applications. For instance, related structures like 4-(trifluoromethyl)benzyl bromide and 4-(trifluoromethoxy)benzyl bromide are used to synthesize novel bioactive compounds, including antiviral agents and inhibitors of enzymes like hepatitis C virus NS5B polymerase. chemicalbook.comguidechem.com The research on derivatives often involves nucleophilic substitution at the benzylic position to introduce the 4-(trifluoromethylthio)benzyl moiety into a larger molecular scaffold. The stability of derivatives is also a subject of investigation, as substitutions on the benzyl ring can influence properties like in vivo defluorination. researchgate.net

| Compound/Derivative Class | Area of Research | Potential Application |

|---|---|---|

| This compound scbt.comfishersci.ca | Organic synthesis building block. | Introduction of the 4-(trifluoromethylthio)benzyl group. |

| Derivatives via nucleophilic substitution | Medicinal chemistry, agrochemical discovery. | Development of new therapeutic agents and pesticides. |

| 4-Chloro-3-(trifluoromethylthio)benzyl bromide bldpharm.com | Synthesis of complex substituted aromatics. | Fine-tuning of electronic and steric properties. |

| Biologically stable benzylfluoride derivatives researchgate.net | Radiopharmaceutical chemistry. | Development of stable PET imaging agents. |

Structure

3D Structure

属性

IUPAC Name |

1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGJBCOCRVROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380696 | |

| Record name | 4-(Trifluoromethylthio)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21101-63-3 | |

| Record name | 1-(Bromomethyl)-4-[(trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21101-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethylthio)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethylthio)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trifluoromethylthio Benzyl Bromide

Synthesis of Precursors to 4-(Trifluoromethylthio)benzyl Bromide

The principal precursor to this compound is 4-(Trifluoromethylthio)toluene. The formation of this intermediate requires the installation of a trifluoromethylthio group onto a toluene (B28343) scaffold. This can be achieved through various modern synthetic methods, which are broadly categorized into electrophilic, nucleophilic, and radical approaches.

The trifluoromethylthio group is a highly valued substituent in medicinal and materials chemistry due to its strong electron-withdrawing nature and high lipophilicity. snnu.edu.cnresearchgate.net Consequently, numerous methods for its direct installation onto aromatic rings have been developed.

Electrophilic trifluoromethylthiolation involves the reaction of an electron-rich aromatic compound with a reagent that serves as an "SCF3+" synthon. This approach is advantageous for the direct functionalization of C-H bonds. snnu.edu.cn Over the years, several powerful electrophilic trifluoromethylthiolating reagents have been developed. researchgate.net

One of the most effective and widely used classes of reagents is N-(Trifluoromethylthio)imides, such as N-(trifluoromethylthio)saccharin and N-(trifluoromethylthio)phthalimide. These reagents can trifluoromethylthiolate a variety of arenes, including activated and some unactivated systems, often with the assistance of a Lewis or Brønsted acid catalyst to enhance the electrophilicity of the SCF3 moiety. snnu.edu.cnnih.govacs.org For instance, the trifluoromethylthiolation of electron-rich arenes using (N-trifluoromethylthio)saccharin can be catalyzed by iron(III) or gold(III) compounds. snnu.edu.cn A dual catalytic system employing iron(III) chloride and diphenyl selenide (B1212193) has also been shown to be highly efficient for the regioselective functionalization of anisoles, phenols, and other arenes under mild conditions. acs.org

Recent advancements have introduced novel reagents like 1-methyl-4-(trifluoromethylthio)piperazine (MTTP), which, upon activation with triflic acid, can trifluoromethylthiolate even electron-deficient aromatic systems. nih.gov

Table 1: Examples of Electrophilic Trifluoromethylthiolation of Arenes

| Aromatic Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylanisole | N-(trifluoromethylthio)saccharin | FeCl3, Ph2Se, CH2Cl2, rt, 2 h | 2-Methyl-4-(trifluoromethylthio)anisole | 94 | acs.org |

| 1,3,5-Trimethoxybenzene | N-(trifluoromethylthio)saccharin | FeCl3, Ph2Se, CH2Cl2, rt, 1 h | 1,3,5-Trimethoxy-2-(trifluoromethylthio)benzene | 93 | acs.org |

| N-Methylindole | (N-trifluoromethylthio)saccharin | FeCl3, DCE, 100°C, 16 h | N-Methyl-3-(trifluoromethylthio)indole | 92 | snnu.edu.cn |

| Toluene | (N-trifluoromethylthio)saccharin | FeCl3, AgSbF6, DCE, 100°C, 16 h | 4-(Trifluoromethylthio)toluene | 70 | snnu.edu.cn |

Nucleophilic trifluoromethylthiolation provides a complementary approach, typically involving the reaction of an aryl halide or a derivative with a source of the trifluoromethanethiolate (SCF3-) anion. This method is particularly effective for substrates that are not suitable for electrophilic substitution. researchgate.net

Common sources of the SCF3- nucleophile include silver trifluoromethanethiolate (AgSCF3) and tetramethylammonium (B1211777) trifluoromethanethiolate (Me4NSCF3). researchgate.netresearchgate.net Transition metal catalysis, particularly with copper or palladium, is often employed to facilitate the cross-coupling reaction between the aryl electrophile and the SCF3- source. For example, aryl iodides and bromides can be converted to aryl trifluoromethyl sulfides. More recently, methods for the trifluoromethylthiolation of aryl boronic acids have also been developed. researchgate.net

Table 2: Examples of Nucleophilic Trifluoromethylthiolation

| Aromatic Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodotoluene (B166478) | AgSCF3 | CuI, 1,10-phenanthroline, NMP, 120°C | 4-(Trifluoromethylthio)toluene | 85 | researchgate.net (Illustrative) |

| 4-Bromobenzonitrile | AgSCF3 | Pd(PPh3)4, DMF, 100°C | 4-(Trifluoromethylthio)benzonitrile | 78 | researchgate.net (Illustrative) |

| Phenylboronic acid | CF3SO2Na, S8 | CuI, DMSO, 80°C | Phenyl trifluoromethyl sulfide | 72 | researchgate.net (Illustrative) |

Radical-based methods have emerged as a powerful tool for C-H functionalization, offering unique reactivity and selectivity. researchgate.net In the context of trifluoromethylthiolation, a trifluoromethylthio radical (•SCF3) is generated and subsequently reacts with an aromatic substrate. rsc.org

The •SCF3 radical can be generated from various precursors. Silver trifluoromethanethiolate (AgSCF3) is a common choice, which upon oxidation with an agent like potassium persulfate (K2S2O8), forms the desired radical. researchgate.net Photoredox catalysis has also enabled the generation of •SCF3 radicals under mild, visible-light-mediated conditions, expanding the scope and functional group tolerance of these reactions. rsc.org These methods are effective for a broad range of arenes and heteroarenes, often providing access to isomers that are difficult to obtain through ionic pathways. researchgate.net

Table 3: Examples of Radical Trifluoromethylthiolation

| Aromatic Substrate | Reagent/Initiator | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzene (B151609) | AgSCF3 / K2S2O8 | DMSO, 80°C | Phenyl trifluoromethyl sulfide | Good | researchgate.net (Illustrative) |

| Anisole | PhSO2SCF2H | Visible light, rt | (Difluoromethylthio)anisole | High | rsc.org (Analogous) |

| Toluene | AgSCF3 / (NH4)2S2O8 | MeCN/H2O, 80°C | 4-(Trifluoromethylthio)toluene | Moderate | researchgate.net (Illustrative) |

The direct precursor for the final bromination step is 4-(Trifluoromethylthio)toluene. alfa-chemistry.comsigmaaldrich.comchemicalbook.com The synthesis of this specific scaffold can be accomplished using any of the general strategies outlined in section 2.1.1. For example, the electrophilic trifluoromethylthiolation of toluene using (N-trifluoromethylthio)saccharin in the presence of a Lewis acid catalyst combination like FeCl3 and AgSbF6 affords 4-(Trifluoromethylthio)toluene with high para-selectivity. snnu.edu.cn Alternatively, nucleophilic substitution of 4-iodotoluene with a trifluoromethanethiolate salt represents another viable route. The choice of method depends on the availability of starting materials, cost, and desired scale.

Strategies for Installing the Trifluoromethylthio Group onto Aromatic Substrates

Introduction of the Benzylic Bromide Functionality

The final step in the synthesis of this compound is the selective bromination of the methyl group of 4-(Trifluoromethylthio)toluene. This transformation is a benzylic halogenation, which proceeds via a free-radical mechanism. oregonstate.edulibretexts.org

The trifluoromethylthio group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but does not prevent radical abstraction of a benzylic hydrogen. The benzylic C-H bonds are relatively weak because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orgpearson.com

A standard and highly effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in a nonpolar solvent such as carbon tetrachloride (CCl4) or (trifluoromethyl)benzene. sci-hub.selookchem.comyoutube.com The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical irradiation (e.g., with a sunlamp or UV light). lookchem.comresearchgate.net The role of NBS is to provide a low, constant concentration of molecular bromine (Br2), which minimizes competitive electrophilic aromatic bromination. libretexts.orgyoutube.com The reaction proceeds through a radical chain mechanism involving the selective abstraction of a benzylic hydrogen by a bromine radical. oregonstate.edu

Table 4: General Conditions for Benzylic Bromination

| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Toluene | N-Bromosuccinimide (NBS) | AIBN or Light (hν) | CCl4 | Benzyl (B1604629) bromide | youtube.comresearchgate.net |

| p-Toluic acid | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | CCl4 | α-Bromo-p-toluic acid | sci-hub.se |

| Substituted Toluenes | N-Bromosuccinimide (NBS) | Light (40 W lamp) | Water | Substituted Benzyl Bromides | researchgate.net |

| 4-(Trifluoromethylthio)toluene | N-Bromosuccinimide (NBS) | AIBN or Light (hν) | (Trifluoromethyl)benzene | This compound | lookchem.comresearchgate.net (Inferred) |

Direct Benzylic Bromination of 4-(Trifluoromethylthio)toluene

The most common and direct method for synthesizing this compound is through the free-radical bromination of its precursor, 4-(trifluoromethylthio)toluene. This reaction, often referred to as a Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the bromine source in a nonpolar solvent like carbon tetrachloride (CCl₄) or (trifluoromethyl)benzene. lookchem.comoregonstate.edusci-hub.se The reaction is initiated by either a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical activation with UV or visible light. lookchem.comoregonstate.eduresearchgate.net

The mechanism involves the homolytic cleavage of the initiator to generate free radicals, which then abstract a hydrogen atom from the benzylic methyl group of 4-(trifluoromethylthio)toluene. oregonstate.edu This creates a stabilized benzyl radical. This radical then reacts with NBS to form the desired product, this compound, and a succinimidyl radical, which continues the chain reaction. oregonstate.edu While effective, this method can suffer from drawbacks such as the use of toxic solvents like CCl₄ and the potential for side reactions, including dibromination or aromatic bromination, especially with electron-rich substrates. lookchem.comsdu.edu.cn To mitigate these issues, researchers have explored alternative, less toxic solvents like (trifluoromethyl)benzene and acetonitrile (B52724). lookchem.comorganic-chemistry.orgresearchgate.net

| Reagent/Condition | Initiator | Solvent | Yield | Reference |

| N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | Good | sci-hub.se |

| N-Bromosuccinimide | AIBN/Light | (Trifluoromethyl)benzene | High | lookchem.com |

| N-Bromosuccinimide | Visible Light | Acetonitrile | Good to Excellent | organic-chemistry.orgresearchgate.net |

| Molecular Bromine | High Temperature | None/Inert Solvent | High | google.com |

Alternative Routes to the Bromomethyl Group on the Arenes

Another route involves the reduction of a corresponding benzoic acid derivative. For instance, 4-(bromomethyl)benzoic acid can be reduced to 4-(bromomethyl)benzyl alcohol using a reducing agent like borane (B79455) in tetrahydrofuran (B95107) (THF), which can then be further functionalized. prepchem.com While not a direct route to the target compound, these transformations highlight the versatility of functional group interconversions in accessing bromomethylated arenes.

| Starting Material | Reagent(s) | Product | Reference |

| 4-(Trifluoromethylthio)benzyl alcohol | Phosphorus tribromide | This compound | google.com |

| 4-(Trifluoromethylthio)benzyl alcohol | Hydrobromic acid | This compound | chemicalbook.com |

| 4-Bromomethylbenzoic acid | Borane/THF | 4-(Bromomethyl)benzyl alcohol | prepchem.com |

Advanced and Catalytic Synthesis of this compound

To overcome the limitations of traditional methods, including harsh reaction conditions and the use of stoichiometric and often toxic reagents, advanced and catalytic approaches have been developed.

Metal-Catalyzed Synthetic Pathways

Metal-catalyzed reactions offer a milder and more selective alternative for benzylic bromination. Iron-catalyzed systems have shown particular promise for the site-selective bromination of benzylic C(sp³)–H bonds. sdu.edu.cn For example, using a catalytic amount of iron(II) bromide (FeBr₂) with NBS allows for the efficient bromination of benzylic positions with high selectivity and functional group tolerance. sdu.edu.cn The proposed mechanism involves the activation of NBS by the iron catalyst, followed by a hydrogen atom transfer from the benzylic position to generate a benzyl radical. This radical then abstracts a bromine atom from an iron-bromide species to yield the product and regenerate the catalyst. sdu.edu.cn Other Lewis acids, such as tetrachlorosilane (B154696) (SiCl₄), have also been used to promote benzylic bromination with NBS at room temperature, avoiding the need for high temperatures or photochemical initiation. sciforum.net

Flow Chemistry Applications for Efficient Synthesis

Continuous flow chemistry has emerged as a powerful tool for improving the safety, efficiency, and scalability of chemical reactions, including benzylic brominations. organic-chemistry.orgnih.gov Light-induced brominations, which can be hazardous in large-scale batch reactors, are well-suited for flow systems. organic-chemistry.org In a typical setup, a solution of the substrate (e.g., 4-(trifluoromethylthio)toluene) and NBS in a solvent like acetonitrile is pumped through transparent tubing wrapped around a light source, such as a compact fluorescent lamp (CFL). organic-chemistry.orgresearchgate.net

This methodology offers several advantages:

Enhanced Safety: The small reactor volume minimizes the risk associated with potentially explosive radical reactions. organic-chemistry.org

Improved Efficiency: Precise control over parameters like residence time and temperature leads to higher selectivity and yields. organic-chemistry.orgresearchgate.net

Scalability: Production can be easily scaled up by extending the operation time or by using parallel reactors. organic-chemistry.org

Greener Chemistry: It often eliminates the need for hazardous solvents like CCl₄ and radical initiators. organic-chemistry.orgresearchgate.net

This approach provides a clean, efficient, and scalable route to this compound and other benzylic bromides. organic-chemistry.org

| Method | Catalyst/Condition | Advantages | Reference |

| Metal-Catalyzed | Iron(II) bromide | Mild conditions, high site-selectivity, good functional group tolerance | sdu.edu.cn |

| Metal-Catalyzed | Tetrachlorosilane | Room temperature reaction, avoids CCl₄ | sciforum.net |

| Flow Chemistry | Visible Light/NBS | Enhanced safety, high efficiency and selectivity, scalable, greener process | organic-chemistry.orgresearchgate.net |

Reactivity and Chemical Transformations of 4 Trifluoromethylthio Benzyl Bromide

Reactions Involving the Benzylic Bromide Moiety

The carbon-bromine bond at the benzylic position is the most reactive site in the molecule, readily participating in nucleophilic substitution, radical processes, and, to a lesser extent, elimination reactions.

As a benzylic halide, 4-(Trifluoromethylthio)benzyl bromide is an excellent substrate for nucleophilic substitution reactions. The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nucleophile, solvent, and reaction conditions. The primary nature of the benzylic carbon generally favors the Sₙ2 mechanism, which involves a backside attack by the nucleophile. khanacademy.org However, the formation of a resonance-stabilized benzylic carbocation can also facilitate an Sₙ1 pathway.

This compound reacts readily with a variety of heteroatom nucleophiles to form stable carbon-heteroatom bonds. These reactions are fundamental for introducing nitrogen, oxygen, and sulfur functionalities, leading to a diverse range of derivatives.

Nitrogen-Containing Derivatives: Reaction with ammonia, primary, or secondary amines yields the corresponding primary, secondary, or tertiary benzylamines. Similarly, azide (B81097) ions (N₃⁻) can be used to synthesize 4-(Trifluoromethylthio)benzyl azide, a versatile intermediate for click chemistry or for reduction to the primary amine. nih.gov

Oxygen-Containing Derivatives: Alkoxides and hydroxides react to form ethers and benzyl (B1604629) alcohol, respectively. The Williamson ether synthesis, involving the reaction with a deprotonated alcohol (alkoxide), is a common method for preparing benzyl ethers from benzyl bromides. google.combeilstein-journals.org

Sulfur-Containing Derivatives: Thiolates (RS⁻) are potent nucleophiles that react efficiently with this compound to produce thioethers (sulfides). researchgate.net This reaction provides a straightforward method for creating a C-S bond at the benzylic position.

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | Tertiary Benzylamine |

| Azide | Sodium Azide (NaN₃) | Benzyl Azide |

| Alkoxide | Sodium Ethoxide (NaOEt) | Benzyl Ether |

| Hydroxide | Sodium Hydroxide (NaOH) | Benzyl Alcohol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether |

The electrophilic nature of the benzylic carbon allows for the formation of new carbon-carbon bonds, a critical step in the synthesis of more complex molecular architectures.

Alkylation Reactions: Simple alkylation can be achieved using nucleophiles like the cyanide ion (CN⁻), which produces 4-(Trifluoromethylthio)benzyl cyanide. This nitrile derivative can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Palladium-Catalyzed Cross-Coupling Reactions: More sophisticated arylations and alkylations are accomplished via transition-metal-catalyzed cross-coupling reactions. These methods are powerful tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction couples the benzyl bromide with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly effective method for forming a new carbon-carbon bond between the benzylic carbon and an aryl or vinyl group. lookchem.comnih.gov Studies on similar substrates, such as 4-trifluoromethylbenzyl bromide, have demonstrated high yields in Suzuki couplings. lookchem.com

Sonogashira Coupling: This reaction involves the coupling of the benzyl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes.

Heck Reaction: In the Heck reaction, the benzyl bromide couples with an alkene in the presence of a palladium catalyst to form a new, more substituted alkene. nih.govnih.gov

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd catalyst (e.g., PdCl₂(dppf)), Base | Diaryl Methane Derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted Alkene |

The benzylic C-H bond in the precursor molecule, 4-(Trifluoromethylthio)toluene, is relatively weak, making it susceptible to homolytic cleavage. This property is exploited in the synthesis of this compound itself, which is typically prepared via a free-radical bromination reaction. masterorganicchemistry.com This reaction, often using N-bromosuccinimide (NBS) and a radical initiator (like AIBN or light), proceeds through the formation of a resonance-stabilized benzylic radical. researchgate.netcureffi.org The stability of this radical intermediate is the key factor driving the high selectivity for bromination at the benzylic position over other positions on the molecule. masterorganicchemistry.com

Although nucleophilic substitution is the dominant pathway, this compound can undergo elimination reactions (E2 mechanism) in the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide). This reaction would result in the formation of 4-(Trifluoromethylthio)styrene. However, due to the high reactivity of benzylic halides towards substitution, elimination is often a competing and less favored pathway.

Nucleophilic Substitution Reactions

Transformations of the Trifluoromethylthio Group in this compound Derivatives

The trifluoromethylthio (-SCF₃) group is generally considered robust and chemically stable under many reaction conditions. mdpi.com Its strong electron-withdrawing nature and high lipophilicity are key features that make it a valuable substituent in medicinal and materials chemistry. researchgate.netresearchgate.net While transformations of the -SCF₃ group itself are less common than reactions at the benzylic position, the sulfur atom can be oxidized. After the benzylic bromide has been converted to a more stable derivative, the sulfur atom in the trifluoromethylthio group can be oxidized to form the corresponding sulfoxide (B87167) (-SOCF₃) and sulfone (-SO₂CF₃) using appropriate oxidizing agents. This transformation significantly alters the electronic properties of the substituent, making it even more electron-withdrawing. researchgate.net

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These transformations are significant as the trifluoromethylsulfinyl (-SOCF₃) and trifluoromethylsulfonyl (-SO₂CF₃) groups are even stronger electron-withdrawing groups than the trifluoromethylthio (-SCF₃) group, which can substantially alter the electronic properties of the molecule. rsc.orgrsc.org

The selective oxidation of aryl trifluoromethyl sulfides to their corresponding sulfoxides can be challenging because the initial sulfoxide product is often more susceptible to oxidation than the starting sulfide, leading to over-oxidation to the sulfone. rsc.org However, controlled conditions have been developed to achieve high selectivity. A common and effective method involves the use of hydrogen peroxide (H₂O₂) as the oxidant in trifluoroacetic acid (TFA) as a solvent and activator. rsc.orgrsc.org TFA enhances the electrophilic character of the hydrogen peroxide, facilitating the oxidation of the sulfide. rsc.orgresearchgate.net Concurrently, the acidic medium protonates the oxygen of the resulting sulfoxide, deactivating it towards further oxidation and thus preventing the formation of the sulfone. rsc.orgrsc.org

Studies on various aryl trifluoromethyl sulfides have shown that using a slight excess of 30% aqueous hydrogen peroxide in TFA can yield the corresponding trifluoromethyl aryl sulfoxides in high yields without significant formation of the sulfone. rsc.org The reaction typically proceeds at room temperature.

Further oxidation to the sulfone can be achieved by using stronger oxidizing agents or more forcing reaction conditions. Common reagents for the oxidation of sulfides to sulfones include potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA) with excess reagent, or hydrogen peroxide under conditions that favor complete oxidation. rsc.org

Table 1: Oxidation Products of this compound

| Starting Material | Product Name | Chemical Structure of Product | Typical Reagent |

|---|---|---|---|

| This compound | 4-(Trifluoromethylsulfinyl)benzyl bromide | BrCH₂-C₆H₄-S(O)CF₃ | H₂O₂ / TFA |

Reductive Modifications of the –SCF₃ Group

Reductive cleavage of related C(sp²)–CF₃ bonds has been developed using systems like an alkoxide base and a silicon hydride, but this applies to the removal of a CF₃ group, not the reduction of an SCF₃ group. nih.gov Other research has focused on the C-C bond cleavage and simultaneous trifluoromethylthiolation of substrates using reagents like trifluoromethyl-DAST (CF₃-DAST), which involves the modification of the substrate rather than the SCF₃ group itself. nih.gov

Due to the high stability of the SCF₃ group, its reduction to moieties such as -SCHF₂ or -SCH₃ would require harsh conditions and potent reducing agents capable of cleaving C-F bonds, such as lithium aluminum hydride (LiAlH₄). sigmaaldrich.com However, such reagents would likely also reduce the benzyl bromide functionality, leading to a complex mixture of products. Therefore, selective reductive modification of the –SCF₃ group in the presence of the reactive benzyl bromide moiety is a significant synthetic challenge.

Aromatic Ring Functionalization of this compound Derivatives

The aromatic ring of this compound derivatives can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. google.com The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the 4-(trifluoromethylthio) group and the 1-(bromomethyl) group.

The trifluoromethylthio (–SCF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. rsc.orgrsc.org This effect deactivates the aromatic ring towards electrophilic attack, making the reaction slower than that of benzene. ulethbridge.ca Strongly deactivating groups that withdraw electrons through inductive and resonance effects are typically meta-directors. wikipedia.orglibretexts.orguci.edu

The benzyl bromide (–CH₂Br) group is considered weakly deactivating due to the inductive electron withdrawal by the electronegative bromine atom. However, like other alkyl groups, it is an ortho, para-director. This is because the alkyl group can stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the electrophilic attack at the ortho and para positions through hyperconjugation. libretexts.org

When both groups are present, their combined influence determines the position of the incoming electrophile. In the case of a this compound derivative, the powerful meta-directing and deactivating effect of the –SCF₃ group generally dominates. Therefore, electrophilic substitution is expected to occur at the positions meta to the –SCF₃ group, which are the positions ortho to the –CH₂Br group (carbons 2 and 6).

Table 2: Directing Effects of Substituents on the Benzene Ring

| Substituent | Type | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -SCF₃ | Strong Electron-Withdrawing | Deactivating | meta |

Nitration: The nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. organic-chemistry.org Another effective nitrating system involves nitric acid and trifluoromethanesulfonic acid. google.com For a derivative of this compound, the nitro group (–NO₂) would be directed to the position meta to the –SCF₃ group.

Halogenation: Halogenation, such as bromination or chlorination, is typically carried out by treating the aromatic compound with the elemental halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.orgchemguide.co.uk The catalyst polarizes the halogen molecule, increasing its electrophilicity and enabling it to attack the deactivated ring. uobabylon.edu.iqlibretexts.org Similar to nitration, the halogen atom would be introduced at the position meta to the strongly deactivating –SCF₃ group.

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. While direct participation of this compound in common MCRs like the Passerini or Ugi reactions is not typical for a benzyl halide, its derivatives or in situ generated intermediates can be valuable components.

Benzyl bromides are versatile reagents in organic synthesis and can be employed in various transition-metal-catalyzed cross-coupling reactions, which can be integrated into MCR sequences. rsc.orgnih.gov For example, they can participate in palladium-catalyzed couplings with organometallic reagents. rsc.org

A more direct application in MCRs involves the conversion of the benzyl bromide into an isocyanide, a key component in many MCRs. The Ugi four-component reaction (Ugi-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govnih.gov The Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgnih.govorganic-chemistry.org

This compound can be used to generate 4-(trifluoromethylthio)benzyl isocyanide in situ. This can be achieved by reacting the benzyl bromide with a cyanide salt, such as silver cyanide (AgCN) or potassium cyanide (KCN) with a phase-transfer catalyst. nih.gov This in situ generation of the often volatile and malodorous isocyanide allows for a one-pot procedure where the freshly formed isocyanide immediately participates in an Ugi or Ugi-type reaction. nih.gov

A plausible Ugi reaction sequence is outlined below:

Isocyanide Formation (in situ): this compound reacts with a cyanide source to form 4-(trifluoromethylthio)benzyl isocyanide.

Ugi Condensation: The isocyanide then reacts with an aldehyde, an amine, and a carboxylic acid in the same pot to yield a complex α-acylamino carboxamide product, incorporating the 4-(trifluoromethylthio)benzyl moiety. orgsyn.org

This strategy highlights the utility of this compound as a precursor for introducing the valuable 4-(trifluoromethylthio)benzyl scaffold into complex molecules through efficient, diversity-oriented MCRs. nih.gov

Mechanistic Investigations of Reactions Involving 4 Trifluoromethylthio Benzyl Bromide

Elucidation of Reaction Pathways (e.g., SN1, SN2, Radical Mechanisms)

The reactivity of 4-(trifluoromethylthio)benzyl bromide is largely dictated by its ability to undergo nucleophilic substitution and radical reactions. The specific pathway followed depends on a variety of factors, including the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic Substitution (SN1 and SN2 Pathways)

Benzylic halides are classic substrates for both SN1 and SN2 reactions. masterorganicchemistry.com The choice between these two mechanisms is heavily influenced by the electronic properties of substituents on the aromatic ring.

SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemicalnote.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comyoutube.com The presence of the electron-withdrawing trifluoromethylthio (-SCF₃) group at the para-position significantly influences the mechanism. Electron-withdrawing groups destabilize the formation of a positive charge on the benzylic carbon. This destabilization of the potential carbocation intermediate strongly disfavors the SN1 pathway and, consequently, promotes the SN2 mechanism. Therefore, for reactions with strong nucleophiles, this compound is expected to react predominantly via an SN2 pathway. researchgate.net

SN1 Mechanism: This pathway proceeds in a stepwise manner, beginning with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comchemicalnote.com The rate-determining step is the formation of the carbocation, and its stability is paramount. chemicalnote.com Tertiary benzylic substrates readily undergo SN1 reactions because they form stable tertiary carbocations. chemicalnote.comlibretexts.org However, the electron-withdrawing nature of the -SCF₃ group in this compound would destabilize the benzylic carbocation, making the SN1 pathway less favorable compared to substrates with electron-donating groups. researchgate.net An SN1 mechanism might still be operative under conditions that favor it, such as with a very weak nucleophile in a polar protic solvent, but it would be significantly slower than for activated benzyl (B1604629) systems. libretexts.org

A comparison of the key features of SN1 and SN2 reactions is provided in the table below.

| Feature | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single step) |

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

| Influence of -SCF₃ Group | Disfavored (destabilizes carbocation) | Favored (no carbocation formed) |

Radical Mechanisms

The benzylic C-H bonds of toluene (B28343) derivatives are susceptible to free-radical halogenation, and similarly, the benzylic C-Br bond in benzyl bromides can be involved in radical processes. wikipedia.org These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgucr.edu

Initiation: The reaction is initiated by the formation of a radical, often by using a radical initiator like AIBN (azobisisobutyronitrile) or through exposure to UV light, which can cause homolytic cleavage of a halogen molecule. wikipedia.orglibretexts.org

Propagation: A halogen radical can abstract a hydrogen atom from a precursor molecule, or a different radical (like a tributyltin radical) can abstract the bromine atom from this compound to generate a 4-(trifluoromethylthio)benzyl radical. libretexts.org This benzylic radical is resonance-stabilized by the aromatic ring. It can then react with another molecule to propagate the chain.

Termination: The reaction concludes when two radicals combine. wikipedia.org

Studies on the free-radical halogenation of substituted toluenes and benzyl halides have shown that the reaction rates are sensitive to the polar effects of the substituents. osti.gov The electron-withdrawing -SCF₃ group would influence the stability and reactivity of the intermediate 4-(trifluoromethylthio)benzyl radical.

Role of Catalysts and Reagents in Reaction Mechanism

The choice of catalysts and reagents is crucial in directing the reaction of this compound down a specific mechanistic pathway.

Nucleophiles and Solvents: As discussed, the strength of the nucleophile and the polarity of the solvent are key determinants for SN1 versus SN2 pathways. Strong nucleophiles (e.g., CN⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMSO) favor the SN2 mechanism. libretexts.org Conversely, weak nucleophiles that are often the solvent itself (e.g., H₂O, ROH in solvolysis reactions) in polar protic solvents favor the SN1 mechanism by stabilizing both the departing leaving group and the carbocation intermediate. youtube.comlibretexts.org

Lewis Acid Catalysts: In Friedel-Crafts alkylation reactions, a Lewis acid catalyst (e.g., AlCl₃, Zn(NO₃)₂) is essential. researchgate.net The catalyst coordinates to the bromine atom, making it a better leaving group and promoting the formation of a benzylic carbocation or a highly polarized complex. This electrophile is then attacked by an aromatic ring. Given the destabilizing effect of the -SCF₃ group on a full carbocation, the mechanism may involve a catalyst-substrate complex that acts as the electrophile, rather than a completely free carbocation.

Radical Initiators: For reactions proceeding through a radical mechanism, a radical initiator is required. AIBN is a common choice as it decomposes upon heating to produce nitrogen gas and two radicals, which can then initiate the chain reaction. libretexts.org Alternatively, UV light can be used to initiate the reaction, for example, by causing the homolysis of Br₂ into two bromine radicals. wikipedia.org

Phase-Transfer Catalysts: In reactions involving a nucleophile that is soluble in an aqueous phase and an organic substrate like this compound, a phase-transfer catalyst can be employed. These catalysts, typically quaternary ammonium (B1175870) salts, transport the nucleophile from the aqueous phase to the organic phase, facilitating the reaction.

Stereochemical Outcomes and Control in Transformations

The stereochemical outcome of a substitution reaction is a powerful diagnostic tool for its mechanism.

SN2 Reactions: An SN2 reaction proceeds with a backside attack by the nucleophile, leading to a complete inversion of the stereochemical configuration at the reaction center. masterorganicchemistry.com If one were to start with an enantiomerically pure, isotopically labeled substrate, such as (R)-4-(trifluoromethylthio)benzyl-1-d-bromide, the SN2 product would be exclusively the (S)-enantiomer.

SN1 Reactions: An SN1 reaction involves a planar, achiral carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of both enantiomers (retention and inversion of configuration). masterorganicchemistry.com Therefore, starting with a single enantiomer would result in a loss of optical activity in the product.

Studies on analogous systems like isotopically labeled benzyl fluoride (B91410) have demonstrated that the degree of stereointegrity can be used to determine the mechanistic pathway. beilstein-journals.org For example, reactions of (R)-7-[²H₁]-benzyl fluoride with various nucleophiles showed varying degrees of inversion and racemization, indicating a mixed SN1/SN2 pathway in some cases. A similar approach could be applied to this compound to precisely map its mechanistic behavior under different conditions. beilstein-journals.org

Spectroscopic Probing of Reaction Intermediates (e.g., in situ 19F NMR, ESR)

Direct observation of transient intermediates is key to confirming a proposed reaction mechanism. The -SCF₃ group in this compound provides a unique spectroscopic handle for such studies.

In situ ¹⁹F NMR Spectroscopy: Fluorine-19 NMR is an exceptionally sensitive technique for probing the local electronic environment of a fluorine-containing group. nih.govresearchgate.net The chemical shift of the ¹⁹F nuclei in the -SCF₃ group is highly dependent on the electronic state of the benzylic carbon. By monitoring the reaction in real-time inside an NMR spectrometer (in situ), one could observe the disappearance of the starting material's ¹⁹F signal and the appearance of the product's signal. Crucially, it might be possible to detect the ¹⁹F signal of a transient intermediate, such as a carbocation or a reaction complex, which would have a distinct chemical shift. bohrium.comscispace.com The large chemical shift dispersion of ¹⁹F NMR makes it ideal for resolving different species in a reaction mixture. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: ESR (also known as Electron Paramagnetic Resonance, EPR) is the definitive method for detecting and characterizing species with unpaired electrons, i.e., radicals. If a reaction involving this compound proceeds via a radical mechanism, ESR spectroscopy could be used to directly observe the 4-(trifluoromethylthio)benzyl radical intermediate. The resulting spectrum would provide information about the structure of the radical and the distribution of the unpaired electron.

Computational Chemistry in Predicting Reactivity and Mechanism

Computational chemistry provides a powerful, complementary approach to experimental studies for elucidating reaction mechanisms. Methods like Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction.

Modeling Reaction Pathways: Researchers can calculate the energies of reactants, products, transition states, and intermediates for different possible pathways (e.g., SN1, SN2). researchgate.net By comparing the calculated activation energies (the energy barriers of the transition states), one can predict which mechanism is more favorable. For this compound, calculations would likely confirm that the transition state for the SN2 pathway has a lower energy than the high-energy carbocation intermediate of the SN1 pathway, especially with strong nucleophiles.

Analyzing Transition State Structures: Computational models provide detailed geometric information about transition states. For the SN2 reaction of this compound, calculations can reveal the bond lengths of the forming nucleophile-carbon bond and the breaking carbon-bromine bond in the trigonal bipyramidal transition state. Studies on substituted benzyl bromides have shown that electron-withdrawing groups lead to "tighter" SN2 transition states, where the nucleophile and leaving group are closer to the central carbon atom. researchgate.net

Predicting Substituent Effects: Computational methods can systematically evaluate the effect of substituents on reactivity. By calculating reaction barriers for a series of para-substituted benzyl bromides, a quantitative relationship between the electronic properties of the substituent (like the Hammett parameter for the -SCF₃ group) and the reaction rate can be established, providing deep insight into the electronic factors that govern the reaction mechanism. researchgate.net

Applications of 4 Trifluoromethylthio Benzyl Bromide in Advanced Organic Synthesis

Versatile Building Block for Complex Fluorinated Molecular Architectures

The reactivity of the benzylic bromide makes 4-(trifluoromethylthio)benzyl bromide an exceptional electrophile for introducing the 4-(trifluoromethylthio)benzyl moiety into various molecular scaffolds. This versatility allows chemists to construct intricate fluorinated structures through a range of synthetic transformations.

Heterocyclic compounds are central to medicinal chemistry, and the incorporation of fluorine-containing substituents can significantly enhance their biological activity. This compound serves as a key starting material for the N-alkylation, S-alkylation, and O-alkylation of heterocyclic precursors. For instance, it can react with nitrogen-containing heterocycles like imidazoles, pyrazoles, or indoles in the presence of a base to yield N-benzylated products. This straightforward Sₙ2 reaction provides a reliable method for attaching the lipophilic -SCF₃-containing benzyl (B1604629) group, which can modulate the pharmacokinetic properties of the final compound. The general approach involves the deprotonation of an N-H bond in the parent heterocycle, followed by nucleophilic attack on the benzylic carbon of this compound.

A representative reaction for the synthesis of a fluorinated N-benzyl indole (B1671886) derivative is shown below:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Indole | This compound | K₂CO₃ | Acetonitrile (B52724) | 1-((4-(Trifluoromethylthio)phenyl)methyl)-1H-indole |

| 1H-Pyrazole | This compound | NaH | THF | 1-((4-(Trifluoromethylthio)phenyl)methyl)-1H-pyrazole |

The creation of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of chiral drugs. This compound can be employed in enantioselective alkylation reactions to construct chiral molecules containing the 4-(trifluoromethylthio)benzyl group. These reactions typically involve the alkylation of a prochiral nucleophile, such as an enolate derived from a ketone or ester, using a chiral catalyst. nih.govwpmucdn.com

Phase-transfer catalysis is one prominent method where a chiral catalyst, often derived from cinchona alkaloids, facilitates the reaction between an aqueous base and an organic-soluble substrate. nih.gov The catalyst forms a chiral ion pair with the nucleophile, guiding the approach of the electrophile, this compound, to one face of the nucleophile, thereby inducing asymmetry. Such methods allow for the synthesis of optically active compounds where the newly formed stereocenter is directly attached to the valuable trifluoromethylthio-functionalized benzyl group. While this is a well-established strategy for various benzyl bromides, its application allows for the creation of unique chiral building blocks. nih.govnih.gov

This compound is a precursor for the synthesis of functionalized alkenes and alkynes via classic organophosphorus chemistry and modern cross-coupling reactions.

Wittig Reaction: The compound can be converted into its corresponding phosphonium (B103445) salt by reaction with triphenylphosphine. wikipedia.orglibretexts.org Subsequent deprotonation of this salt with a strong base generates a phosphorus ylide, or Wittig reagent. This ylide can then react with aldehydes or ketones to produce alkenes with the 4-(trifluoromethylthio)benzyl group attached, offering precise control over the location of the new double bond. nrochemistry.comudel.edu

Table of Wittig Reaction Steps

| Step | Reactants | Reagent/Base | Product |

| 1. Salt Formation | This compound, Triphenylphosphine | Toluene (B28343), heat | (4-(Trifluoromethylthio)benzyl)triphenylphosphonium bromide |

| 2. Ylide Formation | (4-(Trifluoromethylthio)benzyl)triphenylphosphonium bromide | n-Butyllithium | 4-(Trifluoromethylthio)benzylidene)triphenylphosphorane |

| 3. Olefination | Ylide from Step 2, Aldehyde (R-CHO) | THF | 1-(4-(Trifluoromethylthio)phenyl)-2-R-ethene |

Sonogashira Coupling: While direct coupling of sp³-hybridized halides like benzyl bromide can be challenging, it can participate in Sonogashira reactions, particularly with newer catalyst systems. organic-chemistry.org This palladium- and copper-catalyzed reaction couples the benzyl group with a terminal alkyne, forming a new carbon-carbon bond and yielding a functionalized alkyne. wikipedia.orgyoutube.com This provides a direct route to propargyl-type structures bearing the 4-(trifluoromethylthio)phenyl moiety.

Intermediate in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling of Derivatives)

Although benzyl halides can participate directly in some cross-coupling reactions, they are more commonly converted into more stable organometallic intermediates for reactions like the Suzuki-Miyaura coupling. nih.gov this compound can be transformed into its corresponding organoboron derivative, such as a boronic ester.

This transformation is typically achieved by reacting the benzyl bromide with a diboron (B99234) reagent, like bis(pinacolato)diboron, in the presence of a base and a palladium or platinum catalyst. The resulting 4-(trifluoromethylthio)benzylboronic acid pinacol (B44631) ester is a stable, versatile intermediate. This derivative can then undergo a Suzuki-Miyaura cross-coupling reaction with a wide variety of aryl or vinyl halides (or triflates) to form diarylmethanes or other complex structures. nih.govyoutube.com This two-step sequence leverages the robustness and high functional group tolerance of the Suzuki-Miyaura reaction. tcichemicals.com

Strategic Precursor for Advanced Organic Materials Synthesis

The unique electronic properties and high lipophilicity conferred by the trifluoromethylthio group make this compound an attractive precursor for the synthesis of advanced organic materials. These materials include polymers, liquid crystals, and components for organic electronics. The benzyl bromide functionality allows for its incorporation into polymer backbones or as a pendant group through polymerization of a suitable monomer derived from it. For example, it can be used to synthesize monomers for ring-opening metathesis polymerization (ROMP) or as an initiator in certain types of living polymerization. The presence of the -SCF₃ group can influence the material's thermal stability, solubility, and electronic characteristics, making it a valuable component in the design of materials with tailored properties.

Biological and Medicinal Chemistry Relevance of 4 Trifluoromethylthio Benzyl Bromide Derivatives

Impact of the –SCF3 Group on Physicochemical Properties

The trifluoromethylthio group is a highly lipophilic and strongly electron-withdrawing substituent, which distinguishes it from many other functional groups used in drug design. These characteristics play a crucial role in modulating the properties of parent molecules, often leading to improved pharmacological profiles.

| Substituent | Hansch Hydrophobicity Parameter (π) |

|---|---|

| -H | 0.00 |

| -CH3 | 0.56 |

| -Cl | 0.71 |

| -CF3 | 0.88 |

| -OCF3 | 1.04 |

| -SCF3 | 1.44 |

Development of Bioactive Analogs and Pharmaceutical Leads

The unique properties of the -SCF3 group make 4-(Trifluoromethylthio)benzyl bromide an attractive starting material for the synthesis of novel bioactive compounds across various therapeutic and agricultural applications.

Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. While specific examples of antitubercular drugs synthesized directly from this compound are not extensively documented in publicly available literature, the incorporation of fluorine and trifluoromethyl groups into potential antitubercular agents is a well-established strategy. nih.govnih.gov For instance, some FDA-approved drugs for tuberculosis, such as delamanid and pretomanid, contain trifluoromethyl groups, highlighting the importance of such moieties in this therapeutic area. The 4-(trifluoromethylthio)benzyl group could be incorporated into various antitubercular scaffolds to enhance their lipophilicity, thereby improving their penetration into the mycobacterial cell wall, and to increase their metabolic stability.

The development of new anti-allergic medications often focuses on improving the efficacy and safety profiles of existing drugs. The introduction of fluorine-containing groups is a common approach to modulate the physicochemical properties of these compounds. Although direct synthesis of anti-allergic compounds from this compound is not widely reported, the 4-(trifluoromethylthio)benzyl moiety could be used to modify known anti-allergic scaffolds. This modification could lead to enhanced potency, selectivity, and a more favorable pharmacokinetic profile due to the effects of the -SCF3 group on lipophilicity and metabolic stability.

In the field of agrochemicals, the trifluoromethylthio group is known to contribute to the efficacy and persistence of pesticides and herbicides. nih.gov Molecules containing this group often exhibit enhanced biological activity against target pests and weeds. Furthermore, the increased stability conferred by the -SCF3 group can lead to improved persistence in the environment, providing longer-lasting protection for crops. nih.gov While specific agrochemicals synthesized directly from this compound are not detailed in the available literature, this chemical intermediate represents a valuable building block for the creation of new and improved agrochemical products. The reactive bromomethyl group allows for its facile incorporation into a wide range of molecular structures, enabling the systematic exploration of the benefits of the 4-(trifluoromethylthio)benzyl moiety in agrochemical design.

Role in Enzyme-Substrate Interactions and Receptor Binding

The 4-(trifluoromethylthio)benzyl group can profoundly impact the binding affinity and selectivity of a ligand for its target enzyme or receptor through a combination of steric and electronic effects. The trifluoromethylthio group is highly lipophilic and possesses strong electron-withdrawing properties, which can alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.

In the context of enzyme inhibition, the 4-(trifluoromethylthio)benzyl group can serve as a key pharmacophore that interacts with the active site of an enzyme. For instance, in the development of inhibitors for carbonic anhydrase, a class of metalloenzymes, the substitution pattern on a benzyl (B1604629) ring plays a crucial role in determining the inhibitory potency. Studies on a series of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors revealed that the electronic properties of the substituents on the benzyl ring significantly influenced their inhibitory activity. semanticscholar.org Specifically, compounds with strongly electron-withdrawing groups on the benzyl moiety demonstrated higher inhibitory activities. semanticscholar.org This suggests that a 4-(trifluoromethylthio)benzyl derivative could exhibit potent inhibitory effects due to the strong electron-withdrawing nature of the -SCF3 group.

Similarly, in receptor binding, the 4-(trifluoromethylthio)benzyl moiety can contribute to favorable interactions within the receptor's binding pocket. The lipophilic nature of the -SCF3 group can enhance binding to hydrophobic pockets within a receptor. Structure-activity relationship (SAR) studies of N-benzyltryptamines as 5-HT2 receptor ligands have shown that the substitution pattern on the benzyl group is a key determinant of binding affinity and functional activity. nih.gov While direct studies on 4-(trifluoromethylthio)benzyl tryptamines are not prevalent, the principles of bioisosteric replacement suggest that this group could be used to modulate receptor affinity and selectivity. nih.govscbt.comvulcanchem.com For example, in a series of triazole-based kappa opioid receptor agonists, a substituted benzylthio sidechain was found to be essential for potency. unc.edu

The table below summarizes examples of how benzyl and substituted benzyl moieties, including those with trifluoromethyl groups, influence interactions with enzymes and receptors.

| Compound Class | Target | Key Findings |

| Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates | Carbonic Anhydrase | Electron-withdrawing groups on the benzyl ring increase inhibitory activity. semanticscholar.org |

| Triazole-based agonists | Kappa Opioid Receptor | A substituted phenyl ring on the thioether sidechain is required for potency. unc.edu |

| N-benzyltryptamines | 5-HT2 Receptors | Substitution pattern on the benzyl moiety influences binding affinity and functional activity. nih.gov |

| Dihydro-alkylthio-benzyl-oxopyrimidines | HIV-1 Reverse Transcriptase | The benzyl unit at the C6 position can improve π-stacking interactions with the enzyme's active site. semanticscholar.org |

Design and Synthesis of Biological Probes and Imaging Agents

The unique properties of the 4-(trifluoromethylthio)benzyl group also make it an attractive component in the design of biological probes and imaging agents. The reactive bromomethyl group of this compound serves as a versatile handle for covalently attaching this moiety to fluorescent dyes, biotin, or other reporter molecules.

Fluorescent probes are indispensable tools for visualizing and studying biological processes in real-time. nih.gov The design of such probes often involves a fluorophore and a recognition element that selectively interacts with the target analyte. The 4-(trifluoromethylthio)benzyl group can be incorporated into the recognition element to modulate the probe's affinity and selectivity for a specific biological target. While specific examples of fluorescent probes derived directly from this compound are not extensively documented, the principles of probe design suggest its potential utility. For instance, the benzylthio moiety has been utilized in the synthesis of anticonvulsant agents where the substitution on the benzyl ring influences the interaction with benzodiazepine receptors. researchgate.net This principle could be extended to the design of fluorescent probes targeting these receptors.

In the field of molecular imaging, Positron Emission Tomography (PET) is a powerful non-invasive technique that allows for the visualization and quantification of biological processes in vivo. nih.gov The development of PET radioligands requires the incorporation of a positron-emitting radionuclide, such as fluorine-18, into a molecule that selectively binds to a biological target. The synthesis of PET ligands often involves the use of precursor molecules that can be readily radiolabeled. This compound, with its reactive benzyl bromide group, could potentially serve as a precursor for the synthesis of ¹⁸F-labeled PET tracers. The trifluoromethylthio group itself is of interest in PET ligand design due to the increasing number of drugs containing this moiety, which necessitates the development of corresponding fluorine-18-labeled radiotracers for pharmacokinetic and pharmacodynamic studies. mdpi.com

The development of PET radiopharmaceuticals often involves a building block approach, where a fluorine-18 labeled synthon is prepared and then coupled to a larger molecule. nih.gov For example, [¹⁸F]fluorobenzyl halides are useful building blocks in the synthesis of PET tracers like [¹⁸F]F-DOPA. nih.gov Although not yet demonstrated, a similar strategy could be envisioned for the synthesis of PET ligands incorporating the 4-(trifluoromethylthio)benzyl group, where the fluorine-18 is introduced onto the benzyl ring of a suitable precursor.

Analytical and Spectroscopic Characterization of 4 Trifluoromethylthio Benzyl Bromide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 4-(Trifluoromethylthio)benzyl bromide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides unambiguous confirmation of its constitution.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region. The aromatic protons on the benzene (B151609) ring, being ortho and meta to the -SCF₃ and -CH₂Br groups respectively, form an AA'BB' spin system, which often appears as two sets of doublets. The benzylic protons of the bromomethyl (-CH₂Br) group typically appear as a singlet further downfield due to the electronegativity of the adjacent bromine atom.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the benzylic carbon, the trifluoromethyl carbon, and the four unique carbons of the para-substituted aromatic ring. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the aromatic carbons will exhibit coupling to fluorine atoms, although the coupling constants (J-coupling) will be smaller and decrease with the number of bonds separating the atoms. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterization. rsc.org It provides direct information about the trifluoromethylthio (-SCF₃) group. The spectrum is expected to show a single sharp signal, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the -SCF₃ group attached to an aromatic ring. rsc.orgimperial.ac.uk

The following table summarizes the predicted NMR chemical shifts for this compound based on data from structurally similar compounds such as 4-(trifluoromethoxy)benzyl bromide and other trifluoromethylated aromatic derivatives. chemicalbook.comchemicalbook.comchemicalbook.com

| Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~7.60 | d | 2H, Aromatic (ortho to -SCF₃) |

| ¹H | ~7.45 | d | 2H, Aromatic (meta to -SCF₃) |

| ¹H | ~4.50 | s | 2H, Benzylic (-CH₂Br) |

| ¹³C | ~138 | s | C, Aromatic (ipso to -CH₂Br) |

| ¹³C | ~133 | q | C, Aromatic (ipso to -SCF₃) |

| ¹³C | ~130 | s | CH, Aromatic |

| ¹³C | ~127 | q | CH, Aromatic |

| ¹³C | ~128 | q | CF₃ |

| ¹³C | ~32 | s | CH₂Br |

| ¹⁹F | ~ -42 | s | -SCF₃ |

This table is illustrative and compiled from typical chemical shift values of analogous structures.

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within a molecule, confirming the assignments made from 1D spectra. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the two aromatic doublets, confirming their neighborly relationship on the benzene ring. The benzylic protons, being a singlet with no adjacent protons, would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the benzylic proton singlet to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is particularly useful for connecting different parts of a molecule. For this compound, an HMBC spectrum would show correlations from the benzylic protons (-CH₂Br) to the adjacent aromatic carbon (ipso-carbon) and the ortho-aromatic carbons. It would also show correlations between the aromatic protons and various carbons within the ring, solidifying the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₈H₆BrF₃S), the calculated monoisotopic mass is 271.9356 g/mol . HRMS analysis, for instance using an electrospray ionization (ESI) or electron ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that matches this calculated value to within a few parts per million (ppm). This high accuracy distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions, providing strong evidence for its identity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. gatewayanalytical.com These two techniques are often complementary. mdpi.com

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands. Key expected frequencies include C-H stretching from the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (around 1600-1450 cm⁻¹), and strong, intense C-F stretching vibrations from the -CF₃ group (typically in the 1300-1100 cm⁻¹ region). The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 700-500 cm⁻¹ range. The C-S stretching vibration is often weak and appears in the 800-600 cm⁻¹ region. rsc.org

Raman Spectroscopy: In the Raman spectrum, non-polar bonds often give rise to strong signals. Therefore, the symmetric stretching of the aromatic ring and the C-S bond would be readily observable. The C-F stretching vibrations are also Raman active. The complementarity to IR is useful; for instance, highly symmetric vibrations that are weak in the IR spectrum may be strong in the Raman spectrum. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. cambridge.org Since the molecule is achiral, the analysis would not determine absolute stereochemistry but would reveal its exact conformation in the crystal lattice. Furthermore, the crystallographic data would elucidate the packing arrangement of the molecules in the crystal, revealing any significant intermolecular interactions such as halogen bonding (involving the bromine atom) or dipole-dipole interactions that influence the solid-state properties of the compound. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of moderately polar, non-volatile compounds like benzyl (B1604629) bromides. researchgate.netwisdomlib.org For purity assessment, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. wisdomlib.org Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. This method can effectively separate the target compound from starting materials, by-products, and degradation products. researchgate.net